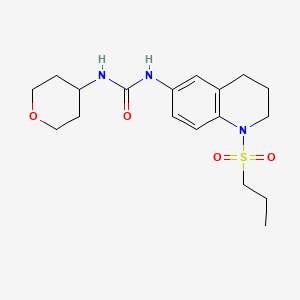
1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study on the synthesis and characterization of novel compounds related to tetrahydroquinolines described the development of new heterocycles, including carbamate, phenyl urea, and pyrazino derivatives. These compounds were evaluated for their antibacterial and antifungal properties, showcasing promising effects against pathogenic strains (R. Zaki et al., 2021).
- Another research focused on the synthesis of novel 2-amino-7-methyl-4-aryl-3-(phenylsulfonyl) pyrano[4,3-b]pyran-5(4H)-one derivatives. These derivatives, containing biologically active pyran and chromene templates, were synthesized via a one-pot three-component condensation process (E. Abyar et al., 2019).
Biological and Pharmacological Studies
- An investigation into the role of the acidic hydrogen in 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) revealed its potent inhibition of the enzyme phenylethanolamine N-methyltransferase (PNMT). This study helped to understand the selectivity of inhibitors and their potential pharmacological applications (G. L. Grunewald et al., 1997).
- Research on 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines demonstrated their potential as potent histone deacetylase inhibitors, showing marked antiproliferative activity in cancer cells. This indicates their potential use in the development of cancer therapeutics (Yi-Min Liu et al., 2015).
Chemical Properties and Reactions
- A study on the crystal structure of azimsulfuron, a compound structurally related to sulfonylurea herbicides, provided insights into the molecular arrangement and interactions within the crystal, contributing to the understanding of its chemical properties (Youngeun Jeon et al., 2015).
- The development of a new cascade halosulfonylation reaction for the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones demonstrated the potential of such reactions in creating molecular complexity. This research adds to the understanding of chemical reactions involving sulfonyl radicals (Yi-Long Zhu et al., 2016).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-12-26(23,24)21-9-3-4-14-13-16(5-6-17(14)21)20-18(22)19-15-7-10-25-11-8-15/h5-6,13,15H,2-4,7-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCROTXYFJDFURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2568872.png)

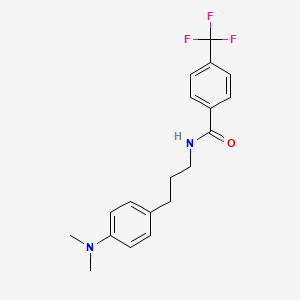
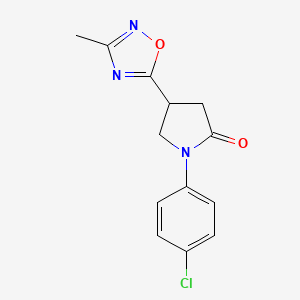

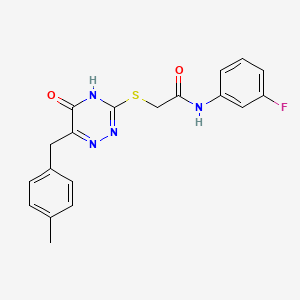

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2568883.png)
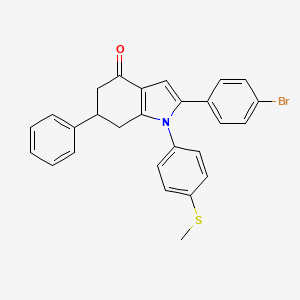
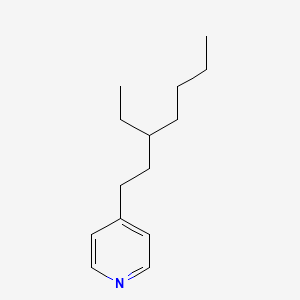
![3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime](/img/structure/B2568888.png)

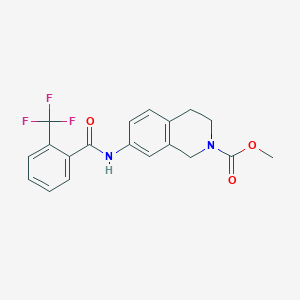
![ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2568891.png)